molecular formula C14H12BrFO B6287470 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene CAS No. 2586127-11-7

1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene

Cat. No.: B6287470
CAS No.: 2586127-11-7
M. Wt: 295.15 g/mol
InChI Key: DIQZGFSNCKOWFL-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Substituted benzene derivatives are fundamental to modern chemical research, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials. The ability to precisely control the substitution pattern on the benzene ring is crucial for fine-tuning the biological activity, physical properties, and reactivity of these molecules. Researchers continuously seek novel and efficient methods for the synthesis of polysubstituted aromatic compounds to access new chemical space and develop innovative products.

Strategic Importance of Benzyloxy Moieties and Halogen Substituents in Molecular Design and Synthesis

The presence of both benzyloxy and halogen substituents on an aromatic ring provides a powerful combination of electronic and steric effects that can be strategically exploited in molecular design and synthesis.

Halogens, particularly bromine and fluorine, play a critical role in directing the course of aromatic substitution reactions. wikipedia.orgyoutube.comsavemyexams.com While halogens are generally considered deactivating groups due to their inductive electron-withdrawing nature, they are ortho-, para-directing for electrophilic aromatic substitutions. wikipedia.org This directing effect is attributed to the ability of their lone pairs of electrons to participate in resonance, stabilizing the intermediate carbocation.

Bromine is a versatile halogen that can be readily introduced onto an aromatic ring and subsequently transformed into a variety of other functional groups through reactions such as cross-coupling, lithiation, and Grignard formation. nih.gov Its size and polarizability also influence the steric environment around the reaction center.

Fluorine , being the most electronegative element, exerts a strong inductive effect, which can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring. researchgate.net The presence of fluorine can also block certain positions from undergoing reaction and can impart unique properties to the final molecule, such as increased metabolic stability and binding affinity in biological systems. researchgate.net

The differential reactivity of C-Br and C-F bonds allows for selective transformations, where the C-Br bond can be functionalized while the C-F bond remains intact.

The benzyloxy group (OBn) is a widely used protecting group for hydroxyl functionalities in organic synthesis. wikipedia.org Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal through hydrogenolysis. wikipedia.org

Beyond its role as a protecting group, the benzyloxy group also functions as a potent ortho-, para-directing group in electrophilic aromatic substitutions. As an electron-donating group through resonance, it activates the aromatic ring towards electrophilic attack at the positions ortho and para to itself. This directing influence is crucial for achieving regioselectivity in the synthesis of polysubstituted aromatic compounds.

Overview of General Synthetic Strategies for Polyfunctionalized Aromatics

The synthesis of polyfunctionalized aromatic compounds often involves a multi-step approach that strategically introduces substituents onto the benzene ring. Common strategies include:

Electrophilic Aromatic Substitution: This class of reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, is a cornerstone of aromatic chemistry. libretexts.orgyoutube.commasterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Nucleophilic Aromatic Substitution: This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups. It provides a complementary approach to electrophilic substitution for introducing nucleophiles onto the ring. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have revolutionized the synthesis of complex aromatic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Directed Ortho-Metalation (DoM): This strategy utilizes a directing group to guide the deprotonation of an adjacent ortho-position by a strong base, followed by quenching with an electrophile. This allows for the regioselective introduction of substituents at positions that may not be accessible through other methods. nih.gov

Domino and Cascade Reactions: These strategies involve a series of intramolecular or intermolecular reactions that occur sequentially in a single pot, often leading to a rapid increase in molecular complexity from simple starting materials. nih.govresearchgate.net

Research Landscape and Emerging Opportunities Pertaining to 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its specific substitution pattern, featuring a benzyloxy directing group, a versatile bromine handle, a fluorine atom for modulating electronic properties, and a methyl group, makes it an attractive starting material for various synthetic endeavors.

Key Properties of this compound and Related Structures:

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compoundNot Publicly AvailableC₁₄H₁₂BrFO295.15
1-(Benzyloxy)-4-bromo-2-fluorobenzene133057-82-6C₁₃H₁₀BrFO281.12
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene2404734-14-9C₁₄H₁₂BrFO295.15
1-Bromo-2-fluoro-4-methylbenzene452-74-4C₇H₆BrF189.03
1-(Benzyloxy)-4-bromo-2,5-difluorobenzene901238-24-2C₁₃H₉BrF₂O299.11

The research landscape for this and structurally similar compounds is focused on their application as key building blocks in the synthesis of biologically active molecules and functional materials. The strategic placement of the various substituents allows for a programmed sequence of reactions to construct complex target structures with high regiochemical control.

Emerging opportunities lie in the development of novel synthetic methodologies that can efficiently utilize the unique reactivity of this compound. For instance, the selective functionalization of the C-Br bond in the presence of the other substituents can lead to the rapid diversification of the molecular scaffold. Furthermore, the investigation of its use in the synthesis of novel pharmaceutical agents, agrochemicals, and materials remains a promising area of research. google.comgoogleapis.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(15)14(8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZGFSNCKOWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyloxy 2 Bromo 5 Fluoro 4 Methylbenzene

Retrosynthetic Analysis and Key Disconnections in the Compound's Architecture

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orglibretexts.orgyoutube.comyoutube.com For 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene, several logical disconnections can be proposed.

The most apparent disconnection is the C-O bond of the benzyl (B1604629) ether. This bond can be formed via a Williamson ether synthesis, suggesting a phenolic precursor, 2-bromo-5-fluoro-4-methylphenol , and a benzyl halide (e.g., benzyl bromide).

Further disconnection of the phenolic precursor involves the removal of the halogen substituents. The bromine atom is typically introduced via electrophilic aromatic substitution, while the fluorine atom can be introduced through methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr). The order of these halogenation steps is crucial for achieving the desired substitution pattern. A plausible precursor to the halogenated phenol (B47542) is 4-fluoro-3-methylphenol or 2-bromo-4-methylphenol (B149215) . These precursors, in turn, can be traced back to simpler starting materials like p-cresol or m-cresol derivatives.

This retrosynthetic approach highlights two primary synthetic pathways:

Route A: Begin with a suitably substituted phenol, introduce the benzyloxy group, and then perform regioselective bromination.

Route B: Synthesize the fully substituted 2-bromo-5-fluoro-4-methylphenol precursor first, followed by the introduction of the benzyl group in the final step.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound hinges on the efficient preparation of key precursors and intermediates.

The synthesis of polysubstituted phenolic precursors is a cornerstone of this methodology. For instance, 2-bromo-4-fluoro-6-methylphenol can be prepared from 2-methyl-4-fluoroaniline through a diazotization-hydrolysis reaction to yield 4-fluoro-2-methylphenol, followed by a regioselective bromination. google.com Similarly, the synthesis of 2-bromo-4-methylphenol is often achieved by the direct bromination of 4-methylphenol (p-cresol). quickcompany.ingoogle.com The reaction conditions for such brominations must be carefully controlled to achieve high selectivity for the desired isomer. quickcompany.in

A general approach to synthesizing a key precursor, 2-bromo-5-fluoro-4-methylphenol , might start from 4-fluoro-3-methylaniline (B1294958). This starting material can undergo diazotization followed by hydrolysis to form 4-fluoro-3-methylphenol. Subsequent electrophilic bromination, directed by the activating hydroxyl and methyl groups, would be expected to place the bromine atom ortho to the hydroxyl group and para to the methyl group, yielding the desired intermediate.

The introduction of the benzyloxy group is most commonly achieved via the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgchem-station.comlibretexts.org This reaction involves the SN2 displacement of a halide from a benzyl halide by a phenoxide ion. masterorganicchemistry.comwikipedia.org The phenoxide is generated in situ by treating the corresponding phenol with a suitable base.

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + Bn-X → Ar-O-Bn + X⁻ (where Ar = substituted aromatic ring, Bn = benzyl, X = halide)

The choice of base and solvent is critical for the efficiency of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH). wikipedia.org Aprotic polar solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they promote the SN2 mechanism. wikipedia.orgchem-station.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org

BaseSolventTemperature Range (°C)Typical Reaction Time (h)
Potassium Carbonate (K₂CO₃)Acetonitrile, DMF50 - 1001 - 8
Sodium Hydride (NaH)THF, DMF0 - 601 - 5
Potassium Hydroxide (KOH)Ethanol, DMSO25 - 802 - 10

Direct and Indirect Strategies for Bromination and Fluorination

The introduction of halogen atoms onto the aromatic ring can be accomplished at different stages of the synthesis, and the strategy depends heavily on the directing effects of the substituents present.

Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto an electron-rich aromatic ring. nih.gov The regioselectivity of this reaction is governed by the existing substituents. In a precursor like 1-(benzyloxy)-5-fluoro-4-methylbenzene, the benzyloxy group is a powerful ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The fluorine atom is also an ortho-, para-director but deactivates the ring. The combined directing effects would strongly favor the introduction of bromine at the position ortho to the potent benzyloxy group.

A variety of brominating agents can be employed for this transformation. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ is a classic choice. However, for highly activated rings such as phenols and their ethers, milder reagents are often preferred to avoid over-bromination and side reactions. nih.gov N-bromosuccinimide (NBS) is a widely used alternative that provides a low concentration of Br₂ in situ, allowing for more controlled bromination. nih.gov

Brominating AgentCatalyst/SolventKey Characteristics
Br₂FeBr₃, Acetic AcidHighly reactive, suitable for less activated rings.
N-Bromosuccinimide (NBS)CCl₄, DMF, AcetonitrileMilder, good for activated rings, high regioselectivity. nih.gov
Tetraalkylammonium tribromidesVariousOffers high para-selectivity for phenols. nih.gov

Incorporating a fluorine atom onto an aromatic ring can be challenging. While electrophilic fluorination reagents exist, they are often expensive and highly reactive. An alternative strategy is Nucleophilic Aromatic Substitution (SNAr). nih.govresearchgate.netacs.org This reaction is generally limited to substrates that possess strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like -Cl or -Br). acs.org

Halogen-Exchange Reactions for Selective Functionalization

Halogen-exchange (Halex) reactions provide a strategic method for the synthesis of haloaromatics, particularly fluoroaromatics, that may be difficult to access through direct halogenation. This process involves the substitution of one halogen atom for another on an aromatic ring. While specific examples detailing the synthesis of this compound via halogen exchange are not prominent, the principles can be applied to potential precursors.

For instance, a precursor like 1-(benzyloxy)-2,5-dibromo-4-methylbenzene could theoretically undergo a selective bromine-to-fluorine exchange. Such reactions are typically performed using a fluoride salt, like potassium fluoride (KF), often in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF). whiterose.ac.ukresearchgate.net The success of this approach is often dependent on factors such as the presence of activating groups (e.g., nitro groups) and the specific catalyst used. whiterose.ac.uk Aminophosphonium salts have been developed as effective catalysts to facilitate these exchange reactions under milder conditions. researchgate.net

Conversely, a fluorine atom can be exchanged for a heavier halogen. Boron trihalides are effective reagents for C–F bond activation and subsequent halogen exchange. rsc.org For example, treating a fluoroarene with boron tribromide (BBr₃) can replace fluorine with bromine. This method is less common for synthesizing bromo-fluoro compounds where a fluorine atom is desired in the final structure. The regioselectivity of these reactions is a critical challenge, as the electronic environment of the aromatic ring dictates which halogen is more susceptible to exchange.

Modern Catalytic Approaches in the Formation of Aryl Ethers and Halogenated Aromatics

The formation of the key benzyloxy-aryl bond in the target molecule is a classic example of aryl ether synthesis. Modern organic synthesis has largely moved from the harsh conditions of traditional methods to milder, more efficient catalytic processes. Palladium and copper-based catalysts are at the forefront of these advancements for C–O bond formation.

The Buchwald-Hartwig amination reaction has been adapted for C–O bond formation, providing a powerful tool for the synthesis of aryl ethers from aryl halides and alcohols. This palladium-catalyzed cross-coupling reaction would be a highly plausible method for synthesizing this compound. The reaction would involve coupling the precursor 2-bromo-5-fluoro-4-methylphenol with benzyl alcohol or a benzyl halide.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the alcohol and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are commonly employed to facilitate the reductive elimination step. acsgcipr.org

Table 1: Representative Conditions for Palladium-Catalyzed Etherification

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ RuPhos NaOtBu Toluene (B28343) 110
[Pd(IPr*)(cinn)Cl] (none) NaOtBu (Solvent-free) 100

This table presents typical conditions for Buchwald-Hartwig etherification reactions and is illustrative of the parameters that would be optimized for the specific synthesis of the target compound. mdpi.comsci-hub.se

The reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields, especially with sterically hindered or electronically deactivated substrates.

The Ullmann condensation is the classical copper-mediated reaction for forming aryl ethers. nih.gov While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern variations use catalytic amounts of copper salts along with specific ligands, allowing for milder and more efficient transformations. rsc.org

This method could be applied to synthesize the target compound by reacting 2-bromo-5-fluoro-4-methylphenol with benzyl bromide, or alternatively, by reacting 2-bromo-5-fluoro-4-methyl-1-iodobenzene with benzyl alcohol in the presence of a copper catalyst. The latter is a more typical Ullmann-type coupling.

Ligands such as 1,10-phenanthroline, diamines (e.g., N,N'-dimethyl-1,2-cyclohexanediamine), and amino acids have been shown to accelerate the reaction and improve yields. nih.gov The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is also critical to the reaction's success. nih.gov

Table 2: Examples of Ligand-Promoted Copper-Catalyzed O-Arylation

Copper Source Ligand Base Solvent Temperature (°C)
CuI 1,10-phenanthroline Cs₂CO₃ Toluene 110
Cu(OTf)₂ (S)-BINAM K₃PO₄ DMF 100
CuI (±)-diol K₂CO₃ Toluene 110-120

This table shows examples of catalytic systems used in modern Ullmann ether synthesis. Data compiled from various sources illustrating common parameters. researchgate.netacs.org

Green Chemistry Principles in Synthetic Route Optimization

Optimizing the synthesis of complex molecules like this compound involves adhering to the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. Key areas of focus include solvent selection and catalyst efficiency.

Solvents account for a significant portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. sci-hub.se

For palladium-catalyzed couplings like the Buchwald-Hartwig reaction, traditional solvents such as toluene and 1,4-dioxane are effective but pose environmental and health concerns. acsgcipr.org Research has focused on identifying greener alternatives. Ethers derived from renewable sources, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as viable substitutes. mdpi.com Carbonate solvents like diethyl carbonate (DEC) have also been used successfully. acsgcipr.org In some cases, reactions can be run under solvent-free conditions, which significantly reduces waste and simplifies product isolation. sci-hub.se

Table 3: Green Solvent Alternatives for Cross-Coupling Reactions

Conventional Solvent Green Alternative(s) Key Advantages
Toluene, Xylene 2-Methyltetrahydrofuran (2-MeTHF) Renewable source, lower toxicity
1,4-Dioxane, THF Cyclopentyl methyl ether (CPME) High boiling point, stability to peroxides

This table highlights common green solvent substitutions applicable to the synthetic methodologies discussed. acsgcipr.orgmdpi.com

The use of precious metal catalysts like palladium necessitates a focus on efficiency and recyclability to ensure economic viability and sustainability. High catalyst turnover numbers (TON) and turnover frequencies (TOF) are desirable as they indicate a more efficient process.

To address the issue of catalyst recovery, significant research has been dedicated to developing heterogeneous catalytic systems. Immobilizing the catalyst on a solid support allows for easy separation from the reaction mixture via filtration and subsequent reuse. Supports such as polymers, silica, and metal-organic frameworks (MOFs) have been successfully employed for both palladium and copper catalysts. nih.govresearchgate.net For instance, copper catalysts supported on magnetic nanoparticles or MOFs have demonstrated excellent recyclability in Ullmann-type ether synthesis, maintaining high activity over several cycles. rsc.orgresearchgate.net

The sustainability of the catalyst also extends to the choice of metal itself. Copper is significantly more earth-abundant and less toxic than palladium, making copper-catalyzed reactions, such as the Ullmann coupling, an attractive green alternative to palladium-catalyzed processes where applicable. google.com

Atom Economy Considerations in Synthetic Planning

The synthesis of specialty chemicals, such as this compound, necessitates careful consideration of synthetic routes not only for yield and purity but also for environmental impact and cost-effectiveness. A key metric in green chemistry for evaluating the efficiency of a chemical process is atom economy. This concept, developed by Barry Trost, assesses how many atoms from the reactants are incorporated into the final desired product and how many are lost as byproducts. nih.gov A higher atom economy signifies a more efficient and sustainable synthesis, as it implies less waste generation and more efficient use of resources. jocpr.com

The principle of atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the strategic planning of the synthesis of this compound, evaluating the atom economy of potential synthetic pathways is crucial for selecting the most sustainable and economically viable option. Poor atom economy is often a characteristic of syntheses in the fine chemicals and pharmaceutical industries, where complex molecules may be produced using versatile but inefficient reactions.

Let's consider a plausible two-step synthetic approach to this compound to illustrate the application of atom economy principles. A common strategy for synthesizing aryl ethers is through Williamson ether synthesis, which could be preceded by the bromination of a suitable precursor.

Hypothetical Synthetic Pathway:

Step 1: Bromination of 4-fluoro-3-methylphenol. This step would introduce the bromine atom at the desired position on the aromatic ring.

Step 2: Benzylation of 2-bromo-5-fluoro-4-methylphenol. The resulting phenol from the first step would then be reacted with a benzylating agent to introduce the benzyloxy group.

An analysis of the atom economy for each of these hypothetical steps reveals the inherent waste generation in certain types of reactions. For instance, substitution and elimination reactions tend to have lower atom economies compared to addition and rearrangement reactions.

Atom Economy Analysis of Hypothetical Synthesis:

Below is a detailed breakdown of the atom economy for each step in the proposed synthesis of this compound.

Table 1: Atom Economy of Hypothetical Bromination Step

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )ByproductsMolecular Weight ( g/mol )% Atom Economy
4-fluoro-3-methylphenol (C₇H₇FO) + Bromine (Br₂)126.13 + 159.812-bromo-5-fluoro-4-methylphenol (C₇H₆BrFO)205.02Hydrogen Bromide (HBr)80.9171.7%

Table 2: Atom Economy of Hypothetical Benzylation Step (Williamson Ether Synthesis)

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )ByproductsMolecular Weight ( g/mol )% Atom Economy
2-bromo-5-fluoro-4-methylphenol (C₇H₆BrFO) + Benzyl chloride (C₇H₇Cl) + Sodium hydroxide (NaOH)205.02 + 126.58 + 40.00This compound (C₁₄H₁₂BrFO)295.15Sodium chloride (NaCl) + Water (H₂O)58.44 + 18.0279.4%

From the tables, it is evident that even with theoretical 100% yields, a significant portion of the reactant atoms are not incorporated into the final product but are instead converted into byproducts. In the bromination step, for every mole of the desired product formed, one mole of hydrogen bromide is also generated, leading to an atom economy of 71.7%. Similarly, the Williamson ether synthesis, a common and reliable method, produces stoichiometric amounts of salt and water, resulting in an atom economy of 79.4%.

Improving atom economy can be achieved by carefully selecting starting materials and catalyst systems. The development of new, more atom-economical reactions is a primary goal of green chemistry. nih.gov For the synthesis of this compound, exploring alternative synthetic routes that involve addition reactions or catalytic cycles could potentially lead to higher atom economies. While factors such as reaction yield, energy consumption, and the cost and toxicity of reagents are also critical, atom economy provides a fundamental measure of the intrinsic efficiency of a chemical transformation. jocpr.com

Reactivity and Transformational Chemistry of 1 Benzyloxy 2 Bromo 5 Fluoro 4 Methylbenzene

Halogen-Based Cross-Coupling Reactions at the Bromine Center

The bromine atom in 1-(benzyloxy)-2-bromo-5-fluoro-4-methylbenzene serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors. The C(sp²)-Br bond can be selectively activated by a palladium catalyst, initiating a catalytic cycle that results in the formation of a new bond with a suitable coupling partner.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govrsc.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse organoboron reagents. nih.gov

For this compound, the reaction would proceed via the palladium-catalyzed coupling at the C-Br bond. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The substituents on the ring—the electron-donating benzyloxy and methyl groups and the electron-withdrawing fluoro group—can influence the rate of the oxidative addition step. While this compound is a structurally suitable substrate for this transformation, specific examples detailing reaction conditions and yields for its use in Suzuki-Miyaura coupling are not prominently documented in a survey of scientific literature.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table represents typical conditions for this reaction type and not specific experimental data for this compound.

Coupling PartnerCatalyst / LigandBaseSolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)100
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DMF90

The Mizoroki-Heck reaction facilitates the formation of a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a cornerstone of C(sp²)-C(sp²) bond formation, leading to the synthesis of substituted alkenes, such as styrenes and cinnamates. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. nih.gov

This compound is a viable aryl bromide partner for the Heck reaction. The C-Br bond would be the site of oxidative addition, leading to the formation of a new bond with a variety of alkene substrates. The reaction would yield a product where the aromatic core of the starting material is appended to the alkene, typically with trans stereochemistry. Despite the compound's suitability, specific published examples of its application in the Heck reaction, including detailed conditions and product yields, are not readily found in the scientific literature.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides This table represents typical conditions for this reaction type and not specific experimental data for this compound.

Alkene PartnerCatalyst / LigandBaseSolventTemperature (°C)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile (B52724)80-110
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMF100
CyclohexenePd(OAc)₂ / dppfCs₂CO₃Dioxane120

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This methodology is fundamental for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and materials science.

In the context of this compound, the C-Br bond would react with a terminal alkyne to introduce an alkynyl substituent at the C2 position. The presence of the benzyloxy protecting group and the other ring substituents is generally well-tolerated under standard Sonogashira conditions. However, a detailed search of the chemical literature does not reveal specific documented instances of this compound being used as a substrate in Sonogashira coupling reactions.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides This table represents typical conditions for this reaction type and not specific experimental data for this compound.

Alkyne PartnerCatalyst / Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-60
1-OctynePd(PPh₃)₄ / CuIDiisopropylamineToluene70
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane80

Beyond the more common Suzuki, Heck, and Sonogashira reactions, other cross-coupling methods can also utilize aryl bromides.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophilic partner. nih.gov It is a powerful C-C bond-forming reaction, though the high reactivity of Grignard reagents can limit functional group tolerance. nih.gov

Negishi Coupling: This variation uses an organozinc reagent as the coupling partner. Organozinc compounds offer a good balance of reactivity and functional group tolerance, making this a versatile method.

Stille Coupling: This reaction involves the use of an organostannane (organotin) reagent. A key advantage of the Stille coupling is its exceptional tolerance for a wide array of functional groups, although the toxicity of tin reagents is a significant drawback.

This compound is, in principle, a suitable substrate for each of these reactions. The C-Br bond would serve as the electrophilic site for coupling with the respective organometallic reagents. However, specific experimental protocols and results for the application of this particular compound in Kumada, Negishi, or Stille couplings are not available in the surveyed literature.

Nucleophilic Aromatic Substitution (SNAr) at Electrophilic Centers

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike the cross-coupling reactions discussed above, SNAr does not typically require a metal catalyst. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the most likely site for SNAr is the carbon attached to the fluorine atom, as fluorine is a better leaving group than bromine in many SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. nih.gov However, the ring is not strongly activated for SNAr, as it lacks powerful electron-withdrawing groups like nitro or cyano groups ortho or para to the halogens. The benzyloxy and methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, forcing conditions would likely be required for any SNAr reaction to proceed.

Direct amination via an SNAr pathway would involve reacting this compound with an amine nucleophile. Given the electronic properties of the ring, this transformation would be challenging. The lack of strong electron-withdrawing groups makes the formation of the required Meisenheimer complex energetically unfavorable. Consequently, direct SNAr amination on this substrate is not a synthetically favorable process, and no specific examples are documented in the literature. A more viable route to introduce an amino group would be through palladium-catalyzed Buchwald-Hartwig amination at the C-Br bond, which follows a different mechanistic pathway based on a catalytic cycle similar to other cross-coupling reactions.

Cyanation and Thiolation Reactions

The bromine substituent on the aromatic ring of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions to introduce cyano and thiol groups.

Cyanation: The conversion of the aryl bromide to an aryl nitrile can be achieved through palladium-catalyzed cyanation. rsc.org Various cyanide sources can be employed, including less toxic and more manageable reagents like potassium ferrocyanide or benzyl (B1604629) cyanide. nih.govnih.gov These reactions typically require a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladacycle, along with a suitable ligand and base in a high-boiling polar solvent like DMF or DMA. rsc.orgnih.gov The use of a non-toxic cyanide source like K4[Fe(CN)6] represents a safer alternative to traditional reagents like KCN or Zn(CN)2. nih.gov

Cyanide SourceCatalystLigandBaseSolventTemperature (°C)
K4[Fe(CN)6]·3H2OPd(OAc)2dppfNa2CO3DMA120-140
Benzyl CyanidePd(OAc)2NoneK2CO3DMF90-110
Zn(CN)2Pd(PPh3)4NoneNoneDMF80-100

Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

Thiolation: The introduction of a sulfur-based functional group can be accomplished via copper-catalyzed thiolation. researchgate.net This transformation allows for the formation of a C-S bond by coupling the aryl bromide with a thiol (R-SH) or a sulfide (B99878) salt. Copper(I) iodide is a common catalyst for this reaction, often used in the presence of a ligand like TMEDA (tetramethylethylenediamine) and a base such as potassium carbonate or cesium carbonate. researchgate.netrsc.org These reactions are typically carried out in polar aprotic solvents.

Sulfur SourceCatalystLigandBaseSolventTemperature (°C)
ThiophenolCuITMEDAK2CO3Dioxane110
Sodium SulfideCuITMEDANoneDMF120
AlkanethiolCuIPhenanthrolineCs2CO3Toluene110

Representative Conditions for Copper-Catalyzed Thiolation of Aryl Bromides

Directed Ortho-Metalation and Lithiation Pathways

While the benzyloxy group can function as a directed metalation group (DMG), guiding the deprotonation of an adjacent ortho position, the reactivity of this compound is dominated by the presence of the bromine atom. In competition between C-H activation (directed ortho-metalation) and lithium-halogen exchange, the latter is significantly faster for aryl bromides. Consequently, treatment with a strong organolithium base will preferentially lead to the exchange of the bromine atom for lithium.

Lithium-halogen exchange is a powerful and rapid method for the generation of aryllithium species. When this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), the bromine atom is exchanged for a lithium atom. This reaction is highly efficient and regioselective, yielding 1-(benzyloxy)-5-fluoro-2-lithio-4-methylbenzene. The fluorine and benzyloxy groups can help to stabilize the resulting organolithium intermediate.

The aryllithium intermediate generated via lithium-halogen exchange is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the former site of the bromine atom. This two-step sequence provides a versatile route to a variety of substituted aromatic compounds.

ElectrophileReagent ExampleResulting Functional GroupProduct Class
AldehydeBenzaldehyde-CH(OH)RSecondary Alcohol
KetoneAcetone-C(OH)R2Tertiary Alcohol
Carbon DioxideCO2 (gas or solid)-COOHCarboxylic Acid
EsterEthyl formate (B1220265)-CHOAldehyde
Alkyl HalideMethyl iodide-CH3Methylated Arene

Examples of Electrophilic Quenching of 1-(Benzyloxy)-5-fluoro-2-lithio-4-methylbenzene

Reductive Transformations of Halogen Substituents

The bromine atom can be selectively removed through reductive dehalogenation, replacing it with a hydrogen atom. A common and effective method for this transformation is catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. acsgcipr.org Alternatively, transfer hydrogenation conditions, using a hydrogen donor like ammonium (B1175870) formate or cyclohexene, can also be employed. This reduction is generally chemoselective for the aryl bromide, leaving the fluorine atom and the benzyloxy group intact under controlled conditions.

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for phenols due to its general stability under a variety of reaction conditions. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the free phenol (B47542).

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. organic-chemistry.orgwikipedia.org This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically 5% or 10% Pd/C, in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran. atlanchimpharma.com The reaction cleaves the benzyl C-O bond, liberating the phenol and producing toluene as a byproduct.

A key consideration for this compound is the potential for simultaneous reductive debromination and debenzylation under hydrogenolysis conditions. acsgcipr.org The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and additives. nacatsoc.orgresearchgate.net In some cases, selective debenzylation in the presence of an aryl halide can be achieved by careful control of reaction conditions or by using specific catalyst preparations. nacatsoc.orgresearchgate.net Addition of acids can also facilitate the debenzylation process. atlanchimpharma.comacs.org For substrates where selectivity is a challenge, alternative deprotection methods, such as treatment with strong Lewis acids like boron trichloride, can be employed. atlanchimpharma.com

Rearrangement Reactions (e.g., Claisen-type rearrangements for aryl ethers)

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic synthesis, characterized as a researchgate.netresearchgate.net-sigmatropic rearrangement. The canonical aromatic Claisen rearrangement involves the thermal transformation of an allyl aryl ether into an o-allylphenol. libretexts.orgorganic-chemistry.org This concerted, intramolecular process proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic cyclohexadienone intermediate, which subsequently tautomerizes to restore aromaticity and yield the final phenol product. libretexts.org The reaction typically requires high temperatures, often in the range of 150-300 °C. semanticscholar.org

It is crucial to note that this reaction is specific to allyl aryl ethers. The subject compound, this compound, is an aryl benzyl ether. The benzylic group lacks the vinyl moiety essential for the standard researchgate.netresearchgate.net-sigmatropic shift mechanism of the Claisen rearrangement. Theoretical investigations into rearrangements of benzyl vinyl ethers—a different substrate class—indicate that they proceed through a concerted researchgate.netresearchgate.net-sigmatropic transition state similar to the classic Claisen rearrangement, but with a significantly higher activation energy barrier. rsc.org For aryl benzyl ethers like the title compound, a direct thermal intramolecular rearrangement of the benzyl group to an ortho position is not a characteristic or facile reaction under standard Claisen conditions.

In the hypothetical context of a related allyl ether, 1-((allyloxy)-2-bromo-5-fluoro-4-methylbenzene), a Claisen rearrangement would be expected to proceed. The allyl group would migrate to the sterically unhindered ortho position (C6) of the ether, yielding 2-allyl-6-bromo-3-fluoro-4-methylphenol. The regioselectivity of such rearrangements is influenced by both steric and electronic factors of the substituents on the aromatic ring. stackexchange.com

Functionalization of the Methyl Group at the Benzylic Position

The methyl group at the C4 position of the benzene (B151609) ring is a benzylic group. The C-H bonds at this benzylic position are weaker than typical alkane C-H bonds. This is due to the resonance stabilization of the intermediate benzyl radical that forms upon homolytic cleavage of a C-H bond, making this site particularly susceptible to radical-mediated reactions. libretexts.orglumenlearning.com

Benzylic halogenation provides a direct method for functionalizing the methyl group. The Wohl-Ziegler reaction is a premier method for the selective bromination of benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. wikipedia.orgthermofisher.com

This reaction operates via a free-radical chain mechanism. organic-chemistry.org The initiator promotes the formation of a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group of this compound. This generates a resonance-stabilized benzylic radical. This radical then reacts with a low concentration of molecular bromine (Br₂), generated in situ from the reaction of NBS with trace amounts of HBr, to yield the brominated product, 1-(benzyloxy)-2-bromo-5-fluoro-4-(bromomethyl)benzene, and a new bromine radical to propagate the chain. masterorganicchemistry.com

The reaction is typically conducted in non-polar solvents that are inert to the radical conditions. Carbon tetrachloride (CCl₄) was the traditional solvent of choice; however, due to its toxicity and environmental impact, safer alternatives such as 1,2-dichlorobenzene, trifluorotoluene, or acetonitrile are now preferred. wikipedia.orgorganic-chemistry.orgkoreascience.kr The success of the reaction relies on maintaining a very low concentration of Br₂ and HBr to suppress competitive electrophilic addition or substitution reactions on the aromatic ring. organic-chemistry.org

Table 1: Representative Conditions for Wohl-Ziegler Benzylic Bromination

SubstrateReagents & ConditionsSolventProductYieldReference
TolueneNBS, AIBN, heatCCl₄Benzyl bromideHigh wikipedia.orgorganic-chemistry.org
Substituted ToluenesNBS, SiCl₄CH₃CN, r.t.Substituted Benzyl bromidesGood sciforum.net
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (1.25 eq.), AIBN (0.04 eq.), 80 °C1,2-Dichlorobenzene(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92% koreascience.krresearchgate.net
Toluene DerivativesNBS, visible lightSolvent-freeBenzyl bromidesHigh researchgate.net

The benzylic methyl group can be oxidized to introduce oxygen-containing functional groups. The outcome of the oxidation depends on the strength and type of the oxidizing agent used.

A common and powerful transformation is the oxidation of the benzylic methyl group to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) heated under aqueous acidic or alkaline conditions, or chromic acid (H₂CrO₄), can achieve this conversion. libretexts.orglumenlearning.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. lumenlearning.com The reaction proceeds by oxidizing the benzylic carbon completely, cleaving any additional carbons in a longer alkyl chain. masterorganicchemistry.com

Applying this to this compound, treatment with hot aqueous KMnO₄ followed by an acidic workup would be expected to yield 3-bromo-4-(benzyloxy)-6-fluorobenzoic acid . This transformation is robust but can be incompatible with other sensitive functional groups in the molecule. The benzyloxy group is generally stable to these conditions, though vigorous conditions could potentially lead to cleavage.

More selective oxidation methods can yield the intermediate benzaldehyde. For instance, various catalytic systems involving transition metals like cobalt or vanadium have been developed for the selective oxidation of toluenes to benzaldehydes using molecular oxygen or hydrogen peroxide as the oxidant. mdpi.commdpi.com These methods often require carefully controlled conditions to prevent over-oxidation to the carboxylic acid. mdpi.com Another approach involves the oxidation of benzylic halides. Benzyl bromides, such as the product from the Wohl-Ziegler reaction, can be oxidized to the corresponding benzoic acids using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org

Table 2: Examples of Benzylic Oxidation of Toluene Derivatives

SubstrateReagents & ConditionsProductCommentsReference
AlkylbenzenesKMnO₄, H₂O, heatBenzoic acidsRequires at least one benzylic C-H bond. lumenlearning.com
TolueneO₂, Co(OAc)₂/NaBr/AcOHBenzoic acidCatalytic aerobic oxidation. organic-chemistry.org
TolueneO₂, Co-ZIF catalyst, NHPIBenzaldehydeSelective oxidation to the aldehyde. mdpi.com
Toluene DerivativesBr₂, H₂O, photoirradiationBenzoic acidsMetal-free oxidation. organic-chemistry.org

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Processes

In the context of cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations, 1-(benzyloxy)-2-bromo-5-fluoro-4-methylbenzene would serve as the aryl halide component. The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

The initial step, oxidative addition , involves the insertion of a low-valent palladium(0) species into the carbon-bromine bond of this compound. This step is often rate-determining and is influenced by the electronic nature and steric hindrance of the aryl halide. The electron-donating methyl and benzyloxy groups, combined with the electron-withdrawing fluorine atom, would modulate the electron density at the carbon atom bearing the bromine, thereby affecting the rate of this step.

Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation in reactions like the Suzuki-Miyaura coupling. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center. The nature of the ligands on the palladium catalyst plays a crucial role in facilitating this step.

The final step is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst and completing the catalytic cycle. The steric bulk of the benzyloxy group and the adjacent methyl group on the aromatic ring of this compound could influence the geometry of the palladium intermediate and, consequently, the rate and efficiency of the reductive elimination step.

Kinetic Studies of Key Transformational Steps

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. For reactions involving this compound, kinetic analysis would help to identify the rate-determining step of the catalytic cycle.

By systematically varying the concentrations of the aryl halide, the coupling partner, the catalyst, and the base (in reactions like Suzuki-Miyaura), and monitoring the reaction progress over time, a rate law can be determined. For example, if the reaction rate shows a first-order dependence on the concentration of this compound and the palladium catalyst, but is zero-order with respect to the coupling partner, it would suggest that oxidative addition is the rate-limiting step.

Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the disappearance of reactants and the formation of products over time, allowing for the calculation of reaction rates and the determination of the kinetic order.

Deuterium Labeling Experiments for Probing Reaction Pathways

Deuterium labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction and can provide valuable insights into reaction mechanisms. In the context of reactions involving this compound, deuterium labeling could be used to probe various aspects of the reaction pathway.

For instance, to investigate whether a particular C-H bond is involved in the reaction mechanism, a deuterated version of a reactant could be synthesized and the position of the deuterium label in the product analyzed. If the deuterium atom is retained in its original position, it suggests that the corresponding C-H bond is not broken during the reaction. Conversely, if the deuterium is lost or its position is scrambled, it indicates the involvement of that bond in the mechanism.

In the study of cross-coupling reactions, deuterium labeling of the coupling partner can help to confirm the mechanism of transmetalation and reductive elimination. The position and stereochemistry of the deuterium label in the final product can provide information about the geometry of the intermediates and the stereochemical course of these steps.

Analysis of Transition State Geometries and Energetics

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying the geometries and energies of transition states, which are high-energy species that exist transiently at the peak of the energy profile of a reaction step. For reactions involving this compound, computational analysis could provide detailed insights into the mechanism at a molecular level.

By modeling the reactants, intermediates, and transition states for each step of the catalytic cycle, the activation energy for each step can be calculated. The step with the highest activation energy corresponds to the rate-determining step of the reaction. Furthermore, the calculated geometries of the transition states can reveal important details about the bonding and stereochemistry of the reaction.

For example, DFT calculations could be used to model the oxidative addition of a palladium(0) catalyst to the C-Br bond of this compound. The calculations would provide the structure of the three-centered transition state and the energy barrier for this process, offering a theoretical rationale for the observed reactivity.

Investigation of Reaction Intermediates and Transient Species

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. While many intermediates in catalytic cycles are transient and difficult to isolate, various spectroscopic techniques can be employed for their in-situ detection.

For palladium-catalyzed cross-coupling reactions involving this compound, techniques such as phosphorus-31 NMR spectroscopy can be particularly useful for studying the palladium complexes that act as intermediates. Different palladium species in the catalytic cycle will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and monitoring over the course of the reaction.

In some cases, it may be possible to synthesize and isolate stable analogues of the proposed reaction intermediates. The characterization of these stable complexes using techniques like X-ray crystallography can provide valuable structural information that supports the proposed mechanism.

Theoretical and Computational Studies of 1 Benzyloxy 2 Bromo 5 Fluoro 4 Methylbenzene and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively predict a wide range of molecular properties. For 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene, DFT calculations would provide the foundation for understanding its geometry, stability, and electronic characteristics. These calculations are crucial for subsequent analyses such as FMO, MEP, and NBO.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be located on the electron-rich aromatic ring and the oxygen atom of the benzyloxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, particularly near the electron-withdrawing bromine and fluorine atoms, suggesting these areas are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and does not represent actual experimental or calculated data.

Parameter Energy (eV) Description
HOMO Energy (Value) Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons.
LUMO Energy (Value) Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons.

| HOMO-LUMO Gap | (Value) | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent intermediate potentials.

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the benzyloxy group and the fluorine atom, due to their high electronegativity. These regions would be the most likely sites for interaction with electrophiles. The hydrogen atoms of the methyl group and the benzylic methylene (B1212753) group would likely exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The aromatic ring itself would show a complex potential distribution influenced by the various substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, which can significantly impact molecular stability. NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring. It could also elucidate the nature of the C-Br, C-F, and C-O bonds and their influence on the electronic properties of the molecule. The stabilization energies calculated through NBO analysis would provide quantitative insights into the strength of these intramolecular charge-transfer interactions.

Table 2: Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound This table is illustrative and does not represent actual experimental or calculated data.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) σ*(C-C)ring (Value)
LP (F) σ*(C-C)ring (Value)
LP (Br) σ*(C-C)ring (Value)

Atomic charge and bond order analysis provides fundamental information about the distribution of electrons within a molecule and the nature of its chemical bonds. Various methods, such as Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework, can be used to calculate atomic charges. These charges indicate which atoms are electron-rich or electron-poor, which is crucial for understanding electrostatic interactions and reactivity. Bond order analysis, on the other hand, quantifies the number of chemical bonds between two atoms, offering insights into bond strength and multiplicity.

For this compound, this analysis would likely show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the carbon atoms attached to them. The bromine atom would also carry a negative charge, though its polarizability could lead to more complex interactions. The bond orders would confirm the aromatic character of the benzene (B151609) rings and provide information on the relative strengths of the various C-C, C-H, C-O, C-F, and C-Br bonds.

Prediction of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. By mapping the energy changes as reactants are converted into products, chemists can determine the most likely reaction pathway and the activation energy required for the reaction to occur. This is particularly useful for understanding reactions involving complex molecules like this compound, where multiple reaction sites are present.

For instance, if this compound were to undergo a nucleophilic aromatic substitution reaction, computational modeling could be used to compare the activation energies for substitution at different positions on the aromatic ring. The calculations would involve locating the transition state structures for each possible pathway and determining their energies. The pathway with the lowest activation energy would be predicted as the most favorable. Such studies provide valuable insights that can guide synthetic efforts and help in the design of new reactions.

Conformational Analysis of the Benzyloxy Moiety and Aromatic Ring System

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them. The conformation of a molecule can significantly influence its physical properties and biological activity.

For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the benzyloxy group and the C-C bond connecting the benzyloxy group to the aromatic ring. A systematic conformational search would involve rotating these bonds and calculating the energy of the resulting structures. This analysis would reveal the preferred orientation of the benzyloxy group relative to the substituted benzene ring. The presence of bulky substituents like bromine and the methyl group would likely create steric hindrance, leading to distinct energy minima and potentially restricting the molecule's conformational freedom. Understanding these conformational preferences is crucial for predicting how the molecule might interact with other molecules, such as enzymes or receptors in a biological system. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Methodologies for Analog Design

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the reactivity and properties of chemical compounds based on their molecular structure. These models are particularly valuable in the rational design of analogs by establishing a mathematical relationship between molecular descriptors and a specific activity or property. For this compound, a QSRR/QSPR approach can be theoretically applied to design analogs with tailored reactivity or physicochemical properties.

The development of a robust QSRR/QSPR model for analogs of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. For instance, a lower LUMO energy might suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule. Molar volume, surface area, and specific steric parameters (e.g., Taft steric parameters) fall into this category. The steric hindrance caused by the bulky benzyloxy group and the bromine atom would be significant factors in its reactivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity. Examples include the Wiener index and connectivity indices, which can correlate with properties like boiling point or viscosity.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure. Examples include molecular electrostatic potential (MEP) and Fukui functions, which can predict sites for electrophilic and nucleophilic attack.

A hypothetical QSPR study for a series of analogs of this compound, where the substituents on either the benzyl (B1604629) or the phenyl ring are varied, could be established. The goal might be to predict a specific property, such as the n-octanol/water partition coefficient (logP), which is crucial for predicting the pharmacokinetic behavior of drug candidates. A multiple linear regression (MLR) or more advanced machine learning approach could be used to build the model.

The general form of an MLR-based QSPR equation would be:

logP = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients determined from the regression analysis, and D represents the different molecular descriptors.

Below is a hypothetical data table illustrating the types of descriptors that would be used in such a study.

AnaloglogP (Predicted)HOMO (eV)LUMO (eV)Molecular Volume (ų)Dipole Moment (Debye)
This compound 4.85-6.2-0.8250.12.5
Analog 1 (4-chloro-benzyloxy)5.30-6.3-0.9260.53.1
Analog 2 (4-methoxy-benzyloxy)4.60-6.0-0.7265.32.8
Analog 3 (3-fluoro substitution)4.95-6.4-1.0250.03.5

This table is illustrative and contains hypothetical data for the purpose of explaining the QSRR/QSPR methodology.

Such models, once validated, can be used to virtually screen libraries of potential analogs to identify candidates with desired properties, thereby streamlining the drug discovery or materials design process.

Molecular Dynamics Simulations for Understanding Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with different solvent environments.

The conformational dynamics of this molecule are primarily governed by the rotation around the C-O-C ether linkage of the benzyloxy group. The orientation of the benzyl group relative to the substituted phenyl ring will be influenced by steric hindrance from the ortho-bromo substituent and electronic interactions between the two aromatic rings. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers. rsc.org

Solvation plays a critical role in the reactivity and conformational preferences of a molecule. MD simulations in explicit solvent models can elucidate the specific interactions between the solute and solvent molecules. For example, in a nonpolar solvent like hexane, the conformational preferences might be primarily dictated by intramolecular forces. In contrast, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), specific dipole-dipole interactions could influence the conformational equilibrium. In polar protic solvents, the potential for hydrogen bonding with the ether oxygen would also be a factor. The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions, providing a picture of the solvation shell structure.

A typical MD simulation protocol for studying this compound would involve the following steps:

Force Field Parameterization: A suitable force field, such as CHARMM or AMBER, would be chosen. nih.govuiuc.edu While these force fields have parameters for many standard functional groups, specific parameters for the unique electronic environment of this polysubstituted aromatic ether may need to be derived using quantum mechanical calculations to ensure accuracy.

System Setup: The molecule would be placed in a simulation box filled with the chosen solvent molecules (e.g., water, hexane, DMSO).

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable density.

Production Run: A long simulation (on the order of nanoseconds to microseconds) would be run to sample a wide range of conformations and solvation states.

Trajectory Analysis: The resulting trajectory would be analyzed to extract information about conformational changes, root-mean-square deviation (RMSD) and fluctuation (RMSF) of atomic positions, and solvent-solute interactions.

The following table summarizes a hypothetical set of MD simulation parameters for studying this compound in different solvents.

ParameterSimulation 1Simulation 2Simulation 3
Solvent Water (TIP3P model)HexaneDMSO
Force Field CHARMM36 (with custom parameters)CHARMM36 (with custom parameters)CHARMM36 (with custom parameters)
Temperature 298 K298 K298 K
Pressure 1 atm1 atm1 atm
Simulation Time 500 ns500 ns500 ns
Ensemble NPT (Isothermal-isobaric)NPT (Isothermal-isobaric)NPT (Isothermal-isobaric)
Analysis RMSD, RMSF, Dihedral Angle Distribution, Radial Distribution FunctionsRMSD, RMSF, Dihedral Angle Distribution, Radial Distribution FunctionsRMSD, RMSF, Dihedral Angle Distribution, Radial Distribution Functions

This table is illustrative and presents a hypothetical simulation setup.

By comparing the results from simulations in different solvents, one can gain a comprehensive understanding of how the environment modulates the structure and dynamics of this compound. This knowledge is crucial for predicting its behavior in various chemical and biological systems.

Derivatization and Applications of 1 Benzyloxy 2 Bromo 5 Fluoro 4 Methylbenzene in Advanced Organic Synthesis

Role in Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to efficiently generate structurally diverse small molecules for high-throughput screening. nih.govrsc.org The core principle of DOS lies in the use of versatile molecular scaffolds that can be elaborated through various reaction pathways to populate chemical space broadly. cam.ac.uk While specific research focusing exclusively on 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene in large-scale DOS campaigns is not extensively documented in publicly available literature, its molecular architecture makes it an exemplary and highly valuable starting material for the creation of compound libraries.

The strategic placement of four distinct functional and modifiable groups on the benzene (B151609) ring—a bromo group, a benzyloxy protecting group, a fluoro atom, and a methyl group—provides multiple handles for controlled, stepwise chemical diversification. This polysubstituted benzene derivative serves as a sophisticated building block, enabling chemists to introduce a wide array of molecular properties and three-dimensional shapes from a single, common core. libretexts.orglibretexts.org

The primary value of this compound in a DOS workflow stems from the orthogonal reactivity of its key functional groups. The carbon-bromine bond is exceptionally well-suited for a vast range of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a diverse set of substituents at this position. Following C-C or C-N bond formation, the benzyloxy group can be selectively removed (deprotected) to reveal a phenol (B47542). This newly exposed hydroxyl group serves as a second point of diversification, amenable to reactions like etherification or esterification. This sequential functionalization strategy is a hallmark of efficient DOS, allowing for the rapid generation of a large number of analogues from a common intermediate.

A hypothetical DOS strategy utilizing this compound would typically begin with the functionalization of the most reactive site, the bromo group. A matrix of diverse boronic acids, amines, or alkynes could be coupled to the core scaffold. Each of these successfully coupled products could then be subjected to a second diversification step involving debenzylation and subsequent reaction at the phenolic hydroxyl group. This two-dimensional diversification approach can exponentially increase the size and complexity of the resulting compound library from a modest number of starting materials.

The table below illustrates the potential for diversification at the two primary reactive positions of the scaffold.

Diversification Position Reaction Type Reagent Class Examples of Introduced R-Groups Resulting Structural Motif
C2 (Bromo position)Suzuki CouplingBoronic Acids/EstersAryl, Heteroaryl, Alkyl, AlkenylBiaryl, Heteroaryl-aryl
C2 (Bromo position)Buchwald-Hartwig AminationAmines (Primary/Secondary)Alkylamines, Anilines, Heterocyclic aminesDiaryl amines, Alkyl aryl amines
C2 (Bromo position)Sonogashira CouplingTerminal AlkynesAlkyl acetylenes, Aryl acetylenesAryl alkynes
C2 (Bromo position)Stille CouplingOrganostannanesVinyl, Aryl, AlkylAryl-vinyl, Biaryl
C1 (Post-deprotection)Williamson Ether SynthesisAlkyl Halides/SulfonatesMethyl, Ethyl, Propargyl, Benzyl (B1604629)Aryl ether
C1 (Post-deprotection)EsterificationAcyl Halides/AnhydridesAcetyl, Benzoyl, PivaloylAryl ester
C1 (Post-deprotection)Mitsunobu ReactionAlcoholsPrimary/Secondary AlcoholsAryl ether

This strategic combination of robust, well-established reactions with a highly functionalized and versatile starting scaffold underscores the potential of this compound in the field of diversity-oriented synthesis. Its use facilitates the systematic exploration of chemical space, which is critical for identifying novel small molecules with desired biological activities. rsc.org

Future Directions and Emerging Research Opportunities for Benzyloxy Bromo Fluoro Methylbenzene Systems

Development of Novel Catalytic Systems for Transformations of the Compound

The transformation of the aryl-bromide bond is central to the derivatization of 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene. While palladium-catalyzed cross-coupling reactions are well-established, future research will focus on developing more sustainable, efficient, and selective catalytic systems.

The reliance on precious metals like palladium presents challenges related to cost and availability. nih.govchemrxiv.org Consequently, a significant research thrust is the replacement of palladium with catalysts based on earth-abundant first-row transition metals such as nickel, copper, iron, and cobalt. chemrxiv.orgnsf.govbeilstein-journals.org These metals offer unique reactivity profiles, often proceeding through different mechanisms, which can lead to novel transformations not accessible with palladium. homkat.nl For instance, nickel catalysis has shown remarkable efficacy in coupling aryl halides, including challenging substrates like aryl chlorides and fluorides, and could be applied to transformations of the title compound. nsf.govnih.gov Iron and copper catalysts, known for their low cost and toxicity, are also promising alternatives, particularly for Ullmann-type couplings and C-N/C-O bond formations. nsf.govbeilstein-journals.org The development of catalytic systems based on these metals for the specific transformation of benzyloxy-bromo-fluoro-methylbenzene scaffolds is a key area for future investigation. nih.gov

The success of transition metal catalysis is intrinsically linked to the properties of the supporting ligands. rsc.org Future research will continue to emphasize the rational design of new ligands to control the activity and selectivity of catalytic reactions involving this compound. Key goals include developing ligands that can promote reactions at lower catalyst loadings, under milder conditions, and with broader functional group tolerance. nih.gov

Bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines, have been instrumental in improving the efficiency of cross-coupling reactions by facilitating the oxidative addition and reductive elimination steps. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can stabilize catalytic intermediates and promote challenging couplings. nih.gov The design of P,O-chelating ligands is another promising avenue, as the hemilabile P,O-coordination can offer a unique balance of stability and reactivity to the metal center. acs.org The development of ligands tailored to the specific steric and electronic environment of the benzyloxy-bromo-fluoro-methylbenzene core could enable previously inaccessible transformations and provide precise control over regioselectivity, especially if further functionalization of the aromatic ring is desired. nih.govacs.org

Table 1: Modern Ligand Classes and Their Potential in Catalytic Transformations
Ligand ClassKey FeaturesPotential Application for Benzyloxy-Bromo-Fluoro-Methylbenzene Systems
Bulky BiarylphosphinesSterically demanding and electron-rich; promotes oxidative addition. nih.govEnhancing rates for Suzuki, Buchwald-Hartwig, and Negishi couplings. nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donors; form robust metal-ligand bonds. nih.govImproving catalyst stability and turnover numbers, particularly in nickel catalysis. nih.gov
P,O-Chelating LigandsHemilabile coordination; can stabilize monoligated intermediates. acs.orgOffering unique reactivity and selectivity profiles in cross-coupling reactions. acs.org

Exploration of Photoredox Catalysis and Electrochemistry in its Reactivity

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, providing access to radical-based reaction pathways under exceptionally mild conditions. princeton.edursc.org These methods are particularly well-suited for the activation of aryl halides like this compound.

Visible-light photoredox catalysis utilizes photosensitizers that, upon light absorption, can engage in single-electron transfer (SET) with substrates to generate reactive radical intermediates. princeton.edu This approach can be merged with transition metal catalysis (dual catalysis) to forge C-C and C-heteroatom bonds through novel mechanisms. princeton.edunih.gov For the title compound, photoredox-mediated generation of the corresponding aryl radical could enable a range of transformations, including couplings with olefins, alkynes, and various nucleophiles, that are complementary to traditional cross-coupling methods. nih.govsemanticscholar.org

Similarly, synthetic organic electrochemistry offers precise redox control to achieve transformations that might otherwise be challenging. nih.gov By applying an electric potential, the C-Br bond can be selectively reduced to generate an aryl radical or anion, which can then be trapped by electrophiles. arabjchem.orgrsc.org This technique avoids the need for stoichiometric chemical reductants and can often be performed at room temperature. chinesechemsoc.orgnih.gov The application of both photoredox and electrochemical methods to benzyloxy-bromo-fluoro-methylbenzene systems represents a significant opportunity for developing novel and sustainable synthetic methodologies.

Computational Design of Enhanced Reactivity and Selectivity in its Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Applying computational methods to the derivatization of this compound can accelerate the development of new reactions and catalytic systems.

DFT calculations can be used to model reaction pathways, elucidate mechanisms, and predict the activation barriers for various transformations. nih.gov This insight can help rationalize observed reactivity and guide the design of more effective catalysts and ligands. For example, computational studies can predict how substituents on the benzene (B151609) ring influence the electronic properties and, consequently, the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. nih.govresearchgate.net Furthermore, computational screening of virtual ligand libraries can identify promising candidates for experimental validation, saving significant time and resources. acs.org By integrating computational design with experimental work, researchers can more efficiently explore the chemical space around the benzyloxy-bromo-fluoro-methylbenzene scaffold to achieve desired reactivity and selectivity. nih.gov

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis and derivatization of complex organic molecules. nih.govelveflow.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.govacs.orgacs.org

Integrating the synthesis of this compound derivatives into flow systems could enable more efficient and reproducible production. elveflow.com Flow reactors are particularly well-suited for photochemical and electrochemical reactions, as the small reactor dimensions allow for uniform irradiation and precise control over the electrode gap, respectively. youtube.com Multi-step sequences, where the output of one reactor is fed directly into the next, can be "telescoped" to streamline the synthesis of complex targets without intermediate purification steps. acs.orgyoutube.com Adopting flow methodologies for transformations involving this compound could facilitate its use in larger-scale applications, such as in the pharmaceutical or materials industries.

Expanding the Scope of Derivatization for Novel Chemical Entities with Unique Structural Features

The ultimate goal of developing new synthetic methodologies is to expand the accessible chemical space and create novel molecules with unique properties. The research directions outlined above—advanced catalysis, photoredox and electrochemical activation, computational design, and flow chemistry—all converge on this goal. By applying these cutting-edge tools to the this compound scaffold, a wide range of new chemical entities can be envisioned.

Future work will likely focus on introducing diverse and complex functional groups at the bromine position. This includes the installation of various heterocyclic rings, the formation of C(sp³)–C(sp²) bonds through decarboxylative couplings, and the introduction of fluorine-containing motifs. The strategic placement of the existing fluoro, methyl, and benzyloxy groups can be exploited to direct subsequent reactions and build molecular complexity, leading to the discovery of new compounds with potentially valuable biological or material properties.

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Benzylation : Introduce the benzyloxy group via nucleophilic aromatic substitution (e.g., using benzyl bromide and a base like K₂CO₃ in DMF).

Halogenation : Bromination at the ortho position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Fluorination and Methylation : Fluorine and methyl groups may be introduced via directed ortho-metalation (DoM) or cross-coupling (e.g., Suzuki-Miyaura for methyl groups).
Optimization Tips :

  • Use anhydrous conditions and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the benzyloxy group (δ 4.8–5.2 ppm, singlet for CH₂), aromatic protons (δ 6.5–7.5 ppm, split due to substituents), and methyl group (δ 2.3–2.5 ppm).
  • ¹³C NMR : Benzyloxy carbons (δ 70–75 ppm), aromatic carbons (δ 110–160 ppm), and methyl (δ 20–25 ppm).
  • MS (EI) : Molecular ion peak at m/z ~294 (C₁₄H₁₂BrFO).
  • IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹).
    Reference Data : Similar brominated aromatics show comparable patterns .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light or moisture.
  • Stability Tests : Monitor purity via NMR or LC-MS before critical reactions .

Advanced Research Questions

Q. How does the presence of multiple electron-withdrawing (Br, F) and donating (CH₃, benzyloxy) groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Br and F groups deactivate the ring, slowing electrophilic substitutions but enhancing oxidative addition in Pd-catalyzed couplings.
  • Steric Effects : The benzyloxy and methyl groups hinder access to the reactive site, necessitating bulky ligands (e.g., XPhos) or elevated temperatures.
  • Case Study : Pd-catalyzed Suzuki coupling with arylboronic acids requires optimized ligand-catalyst pairs (e.g., Pd(OAc)₂/XPhos) to overcome steric challenges .

Q. What strategies are effective in mediating competing reaction pathways when functionalizing the benzene ring?

  • Methodological Answer :
  • Protecting Groups : Use temporary protection (e.g., silyl ethers for benzyloxy) to direct reactivity.
  • Sequential Functionalization : Prioritize halogenation before introducing sensitive groups like methyl.
  • Solvent/Ligand Screening : Polar aprotic solvents (DMAc) and electron-rich ligands improve selectivity in Pd-mediated reactions .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

  • Methodological Answer :
  • Variable Analysis : Systematically test parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE).
  • Side-Reaction Identification : Use LC-MS or in situ IR to detect intermediates/byproducts (e.g., debromination or benzyloxy cleavage).
  • Case Example : A 20% yield discrepancy in Heck couplings was resolved by replacing DMF with DMAc, reducing coordination with Pd .

Q. What mechanistic insights have been gained from studying Pd-catalyzed functionalization of this compound?

  • Methodological Answer :
  • Oxidative Addition : Bromine’s electronegativity accelerates Pd(0) → Pd(II) oxidative addition, but steric bulk slows this step.
  • Transmetallation : Fluorine’s inductive effects stabilize Pd-aryl intermediates, favoring transmetallation in Suzuki reactions.
  • DFT Studies : Computational models suggest the benzyloxy group’s orientation impacts transition-state geometry .

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